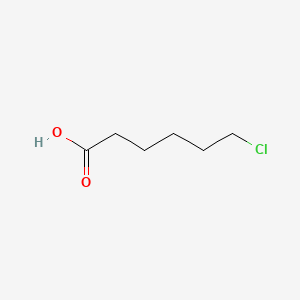
2-Isopropoxy-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Isopropoxy-3-methoxybenzoic acid (IPMBA) is a unique carboxylic acid that has recently found applications in a variety of scientific research areas including drug synthesis, organic chemistry, and biochemistry. IPMBA is a versatile compound that can be used in a variety of ways to achieve desired results.
Applications De Recherche Scientifique
1. Synthesis and Chemical Properties
2-Isopropoxy-3-methoxybenzoic acid is relevant in the field of organic synthesis. Research has explored its utility in creating various substituted benzoic acid derivatives. For instance, the study by Nguyen, Castanet, and Mortier (2006) highlights a method for the regioselective synthesis of 3- and 6-substituted 2-methoxybenzoic acids, demonstrating the chemical versatility and utility of compounds similar to this compound in synthesizing complex organic molecules (Nguyen, Castanet, & Mortier, 2006).
2. Biological Activity and Potential Therapeutic Applications
While direct studies on this compound in biological systems are limited, related compounds have shown interesting biological activities. For example, a study by Borchardt, Huber, and Houston (1982) on isovanillic acids (similar in structure to this compound) reveals their potential as inhibitors of catechol O-methyltransferase, indicating possible therapeutic applications (Borchardt, Huber, & Houston, 1982).
3. Encapsulation and Controlled Release
Compounds structurally related to this compound have been studied for their potential in the encapsulation and controlled release of flavors. Hong, Oh, and Choy (2008) investigated the encapsulation of vanillic acid, which shares some structural similarities, into nanoparticles for controlled flavor release in food applications (Hong, Oh, & Choy, 2008).
4. Environmental and Analytical Chemistry
The metabolism and transformation of methoxybenzoic acid derivatives, closely related to this compound, have been explored in environmental contexts. Donnelly and Dagley's (1980) research on the metabolism of methoxybenzoic acids by Pseudomonas putida provides insight into the environmental fate and microbial transformation of such compounds (Donnelly & Dagley, 1980). Additionally, Maga et al. (2021) studied the determination of chloromethoxybenzoic acid derivatives, highlighting the importance of monitoring and analyzing such compounds in environmental samples (Maga, Kushniruk, Rujinskiy, & Avramenko, 2021).
Propriétés
IUPAC Name |
3-methoxy-2-propan-2-yloxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-7(2)15-10-8(11(12)13)5-4-6-9(10)14-3/h4-7H,1-3H3,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICFABYWULDECIF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC=C1OC)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[5-(Pyrrolidin-1-ylmethyl)-1,2,4-oxadiazol-3-yl]benzaldehyde](/img/structure/B1359880.png)
![5-(Chloromethyl)-3-[3-(dimethoxymethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B1359881.png)
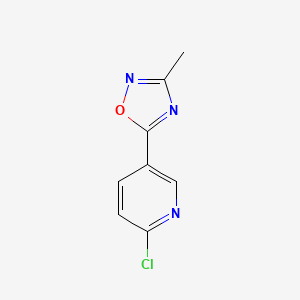
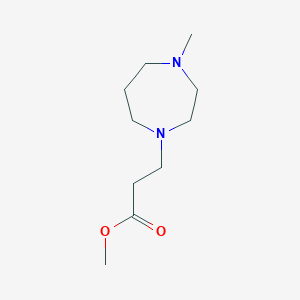
![Methyl 3-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]-4-methoxybenzoate](/img/structure/B1359887.png)

![methyl 3-[(E)-amino(hydroxyimino)methyl]-4-methoxybenzoate](/img/structure/B1359889.png)
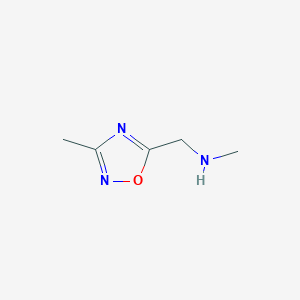
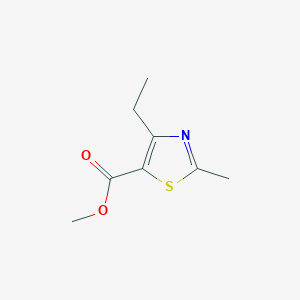
![Ethyl 3-isoxazol-5-yl[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B1359896.png)

![N-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzyl]-N-methylpropan-2-amine](/img/structure/B1359900.png)
![1-{[5-Methyl-2-(3-methylphenyl)-1,3-oxazol-4-YL]-methyl}piperidine-4-carboxylic acid](/img/structure/B1359903.png)
